Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by dehydrogenation . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond, producing saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (bromine, chlorine), organometallic compounds
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated bicyclic compounds
Substitution: Halogenated or functionalized bicyclic compounds
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- involves its ability to undergo various chemical transformations due to its strained ring structure . The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes . Additionally, its double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A saturated analog of bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-, lacking the double bond.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups, used in the synthesis of various organic compounds.
5-Norbornene-2-methanol: A derivative with a hydroxyl group, used in the production of specialty chemicals.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- is unique due to its strained ring structure and the presence of a double bond, which imparts high reactivity and versatility in chemical reactions . This makes it a valuable intermediate in organic synthesis and a key component in the production of polymers and specialty chemicals .
Properties
CAS No. |
679422-36-7 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
2-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-6-8-3-4-9(10)5-8/h6,8-9H,1,3-5H2,2H3 |
InChI Key |
BEAVVRNWAHFHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2CCC1C2 |
Origin of Product |
United States |
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